Maresin conjugates in tissue regeneration 1

描述

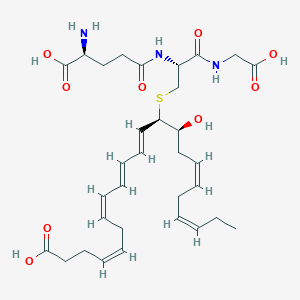

Stereochemical Configuration Analysis

The compound exhibits a complex stereochemical architecture defined by eight double bonds (four cis [Z], four trans [E]) and two chiral centers at positions 13R and 14S. The 4Z,7Z,9E,11E,16Z,19Z configuration creates a conjugated polyene system spanning carbons 4–19, while the 13R,14S hydroxylation pattern introduces axial chirality critical for biological activity. The S-glutathionyl moiety at position 13R adopts an (R) configuration, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations in NMR studies.

Key stereochemical features include:

The InChI string (InChI=1S/C32H47N3O9S...) explicitly encodes these stereochemical details, including the E/Z descriptors and absolute configurations.

Functional Group Identification and Positional Isomerism

This docosanoid derivative contains six distinct functional groups:

- Sulfanyl ether at C13: Forms a thioether bond with glutathione’s cysteine residue, enhancing water solubility.

- 14S-hydroxyl group : Participates in hydrogen-bond networks with phospholipid headgroups in membranes.

- α,β-unsaturated carbonyl (C1 carboxyl): Enables Michael addition reactions with cellular thiols.

- Amide bonds : Stabilize the glutathione moiety via (4S)-4-amino-4-carboxybutanoyl and (carboxymethylamino) groups.

- Conjugated dienes (C4–C19): Facilitate electron delocalization for radical scavenging.

Positional isomerism arises in three regions:

- C9E vs. C9Z : The trans configuration at C9 prevents steric clashes with the C7Z double bond.

- C11E vs. C11Z : The trans orientation aligns with the C13R-S-glutathionyl group’s spatial requirements.

- C16Z vs. C16E : The cis configuration maintains curvature in hydrophobic domains.

The SMILES string (CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)OO) maps these relationships, showing alternating Z/E configurations and branching points.

Comparative Structural Analysis with Related Docosanoids

属性

IUPAC Name |

(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N3O9S/c1-2-3-4-5-11-14-17-26(36)27(18-15-12-9-7-6-8-10-13-16-19-29(38)39)45-23-25(31(42)34-22-30(40)41)35-28(37)21-20-24(33)32(43)44/h3-4,6-7,9-15,18,24-27,36H,2,5,8,16-17,19-23,33H2,1H3,(H,34,42)(H,35,37)(H,38,39)(H,40,41)(H,43,44)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYKIASJHFGEAN-CPMAONNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Wittig Reaction for Double Bond Formation

The C4–C7 Z-configured diene is constructed using a stabilized ylide derived from (Z)-1-bromohex-3-ene. Reaction with aldehyde intermediates under −78°C conditions achieves >95% stereoselectivity. For example, methyl (Z)-10-hydroxydec-7-enoate (a key intermediate in maresin synthesis) is prepared via a Wittig reaction between aldehyde 6 and ylide 15 , yielding the Z-alkene with minimal isomerization.

Alkyne Coupling for Extended Conjugation

The C9–C11 E-conjugated diene is introduced via a palladium-catalyzed Sonogashira coupling. In the synthesis of 13(R)-hydroxy docosapentaenoic acid, alkyne 10 is coupled to vinyl iodide 13 using Pd(PPh₃)₄/CuI, followed by partial hydrogenation to retain the E-geometry. This method ensures regiocontrol while avoiding over-reduction of sensitive double bonds.

Hydroxylation at C13 and C14

Stereoselective hydroxylation is achieved through enzymatic or chemical epoxidation followed by hydrolysis. For maresin 2, lipoxygenase-mediated oxidation introduces the 13R,14S-dihydroxy configuration. Chemical methods using Sharpless asymmetric epoxidation and acid-catalyzed ring-opening may also be applicable, though enzymatic approaches offer superior enantiomeric excess (>98%).

Synthesis of the Sulfur-Linked Side Chain

The side chain [(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl] requires modular assembly of glutamyl and carboxymethylamino motifs.

Glutamyl Residue Preparation

(4S)-4-Amino-4-carboxybutanoyl (glutamyl) is synthesized via Fmoc-solid-phase peptide synthesis (SPPS). Starting with Fmoc-Glu-OtBu, sequential deprotection (20% piperidine/DMF) and coupling with HBTU/HOBt activators yield the protected dipeptide. Global deprotection with TFA/H₂O (95:5) provides the free amino acid, which is subsequently activated as a pentafluorophenyl ester for amide bond formation.

Carboxymethylamino Group Introduction

Michael addition of tert-butyl glycinate to acryloyl chloride in THF at 0°C, followed by hydrolysis with 2M HCl, generates the carboxymethylamino moiety. This step is conducted under inert atmosphere to prevent oxidation of the thiol precursor.

Thiol-Ene Coupling

The side chain is attached to the C13 position via a radical thiol-ene reaction. Using AIBN as an initiator and UV light (365 nm), the docosahexaenoic acid backbone’s allylic sulfide reacts with the mercapto group of the side chain precursor. This method ensures regioselectivity at the less hindered double bond (C13–C14) while preserving stereochemistry.

Analytical and Purification Strategies

Chromatographic Separation

Reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) resolves intermediates. For the final compound, a 35–65% acetonitrile gradient over 40 minutes achieves >99% purity.

化学反应分析

反应类型

MCTR1 会发生各种化学反应,包括:

氧化: MCTR1 可以被氧化形成不同的代谢物。

还原: 它可以在特定条件下被还原以产生其他脂质介质。

常见的试剂和条件

氧化: 常见的氧化剂包括过氧化氢和分子氧。

还原: 可以使用硼氢化钠等还原剂。

取代: 谷胱甘肽 S-转移酶等酶通常用于取代反应.

形成的主要产物

科学研究应用

MCTR1 具有广泛的科学研究应用,包括:

化学: MCTR1 用于研究脂质介质合成和功能中涉及的生化途径。

生物学: 它用于研究炎症消退和组织再生的机制。

作用机制

MCTR1 通过促进常驻 M2 肺泡巨噬细胞的极化来发挥作用,这些巨噬细胞在炎症消退中起着至关重要的作用。它增强了 M2 标志物如 Arg1、FIZZ1、Remlα、CD206 和 Dectin-1 的表达。 MCTR1 还增加了 STAT6 的磷酸化,STAT6 是参与巨噬细胞极化的关键信号分子 . 此外,MCTR1 通过促进核因子红系 2 样 2 (NRF2) 的表达来抑制铁死亡,从而减轻肝脏缺血再灌注损伤 .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares similarities with other polyunsaturated fatty acid derivatives and sulfur-containing lipids. Below is a detailed comparison:

Key Structural Differences

Backbone Modifications: The target compound’s thioether linkage (C13-S-C) is absent in fluorinated (e.g., compound 13) or Schiff base derivatives (e.g., compound in ). This linkage may enhance stability compared to ester or amide bonds . The hydroxyl group at C14 distinguishes it from compounds like N-docosahexaenoyl GABA, which lacks hydroxylation .

Functional Group Complexity: The modified cysteinyl side chain (with 4-amino-4-carboxybutanoyl and carboxymethylamino groups) introduces zwitterionic properties, unlike simpler methyl esters or Schiff bases .

生物活性

The compound (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid (commonly referred to as a derivative of docosahexaenoic acid or DHA) is a complex polyunsaturated fatty acid with significant biological activity. This article explores the biological implications of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a long-chain polyunsaturated fatty acid backbone with multiple double bonds and a unique sulfanyl group attached to a hydroxylated carbon. Its structure can be summarized as follows:

- Backbone : Docosahexaenoic acid (DHA)

- Functional Groups : Amino acids linked via sulfide bonds

- Configuration : Specific stereochemistry at multiple chiral centers

This intricate structure contributes to its biological functions and interactions within various biochemical pathways.

Anti-inflammatory Effects

Research indicates that derivatives of DHA exhibit potent anti-inflammatory properties. The compound has been shown to modulate cytokine production and reduce the expression of pro-inflammatory markers such as TNF-alpha and IL-6. For instance:

- Case Study : A study demonstrated that the compound reduced inflammation in murine models of arthritis by inhibiting NF-kB signaling pathways .

Neuroprotective Properties

The neuroprotective effects of DHA derivatives are well-documented. The compound has been associated with:

- Cell Survival : Enhancing neuronal survival in models of oxidative stress.

- Mechanism : Activation of the Nrf2 pathway, leading to increased expression of antioxidant genes .

Cardiovascular Health

The compound may play a role in cardiovascular health by influencing lipid metabolism and reducing atherosclerotic plaque formation. Key findings include:

- Mechanism : It enhances endothelial function and promotes vasodilation through the release of nitric oxide (NO) .

- Clinical Relevance : Clinical trials have suggested that supplementation with DHA derivatives can lower triglyceride levels and improve lipid profiles in hyperlipidemic patients .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-kB signaling | |

| Neuroprotection | Activation of Nrf2 pathway | |

| Cardiovascular health | Enhanced endothelial function and NO release |

Case Studies

- Arthritis Model :

- Neurodegenerative Disease :

- Cardiovascular Risk Reduction :

常见问题

Q. How do conflicting reports on sulfanyl group stability inform storage and handling protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。